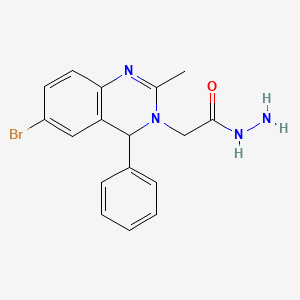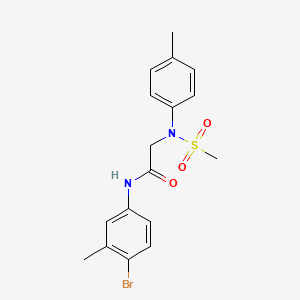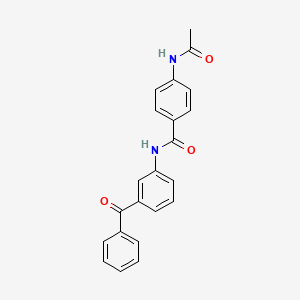![molecular formula C17H17BrN2O3 B5087416 N-(4-bromophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B5087416.png)
N-(4-bromophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is a chemical compound also known as BME-2 or ML297. It is a small molecule that has been studied for its potential use in various scientific research applications. In
作用机制
BME-2 selectively activates a subtype of potassium channels known as KCNK channels. By activating these channels, BME-2 can regulate neuronal excitability and inhibit the growth and proliferation of cancer stem cells. The exact mechanism of action is still being studied, but it is believed that BME-2 binds to a specific site on the channel, causing a conformational change that leads to channel activation.
Biochemical and Physiological Effects:
BME-2 has been shown to have several biochemical and physiological effects. In neuronal cells, BME-2 can regulate neuronal excitability and reduce seizure activity. In cancer cells, BME-2 can inhibit the growth and proliferation of cancer stem cells and reduce tumor growth in animal models. BME-2 has also been shown to have anti-inflammatory effects and can reduce pain in animal models.
实验室实验的优点和局限性
BME-2 has several advantages for lab experiments, including its high potency and selectivity for KCNK channels. It is also stable and easy to handle, making it a useful tool compound for drug discovery and target identification. However, BME-2 has some limitations, including its limited solubility and potential off-target effects at high concentrations.
未来方向
There are several future directions for research on BME-2. One direction is to further investigate its mechanism of action and identify the specific binding site on KCNK channels. Another direction is to explore its potential use in treating neurological disorders and cancer. BME-2 could also be used as a starting point for the development of new drugs that target KCNK channels or cancer stem cells. Finally, BME-2 could be used as a tool compound to identify new drug targets and pathways in various scientific research applications.
合成方法
The synthesis of BME-2 involves several steps, including the reaction of 4-bromobenzaldehyde with 4-methoxyphenethylamine to form an imine intermediate. The intermediate is then reduced using sodium borohydride to produce the final product, BME-2. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学研究应用
BME-2 has been studied for its potential use in various scientific research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, BME-2 has been shown to selectively activate a subtype of potassium channels, which can regulate neuronal excitability and potentially lead to the development of new treatments for neurological disorders. In cancer research, BME-2 has been studied for its potential use in targeting cancer stem cells, which are responsible for tumor growth and resistance to chemotherapy. In drug discovery, BME-2 has been used as a tool compound to identify new drug targets and pathways.
属性
IUPAC Name |
N'-(4-bromophenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-23-15-8-2-12(3-9-15)10-11-19-16(21)17(22)20-14-6-4-13(18)5-7-14/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFVKXYHYWTDPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-phenyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5087336.png)

![1-(4-ethoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5087344.png)


![5-{2-cyano-3-[(4-ethylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B5087355.png)
![3-(4-tert-butylphenoxy)-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5087359.png)

![2-amino-4-(4-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5087382.png)
![ethyl 4-(4-methoxybenzyl)-1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B5087387.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5087397.png)

![4-{3-[benzyl(methyl)amino]-3-oxopropyl}-N-(3,4-dimethylphenyl)-1-piperidinecarboxamide](/img/structure/B5087412.png)
![1-(3-bromophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B5087418.png)